![molecular formula C13H17NO3S B12562069 N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine CAS No. 192227-88-6](/img/structure/B12562069.png)
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of L-cysteine, an amino acid, and features an acetyl group and a 3-methylphenyl group attached to the sulfur atom. Its molecular formula is C12H15NO3S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 3-methylphenylmethyl halide. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution at the sulfur atom. Common solvents used in this reaction include water and ethanol, and the reaction temperature is usually maintained between 25-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The 3-methylphenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in cellular signaling and as a precursor to biologically active molecules.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby protecting cells from damage.
Signal Transduction: The compound can modulate signaling pathways related to cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: Known for its mucolytic and antioxidant properties.
S-Phenyl-L-cysteine: Used in the synthesis of peptides and as a ligand in coordination chemistry.
N-Acetyl-S-phenyl-L-cysteine: Studied for its potential therapeutic applications in oxidative stress-related diseases.
This compound stands out due to its unique combination of the acetyl group and the 3-methylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
192227-88-6 |
|---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(3-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-3-5-11(6-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
HNRNOVHWOBLTQQ-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CSC[C@@H](C(=O)O)NC(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)CSCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


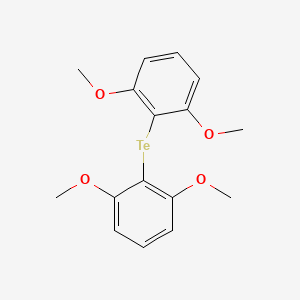
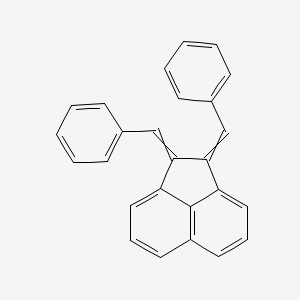
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
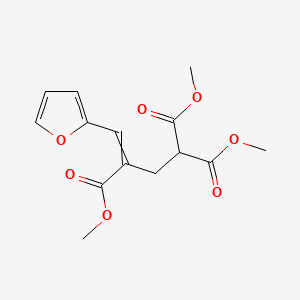
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)
![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
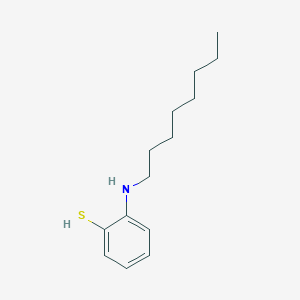

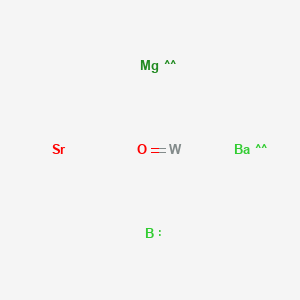
![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
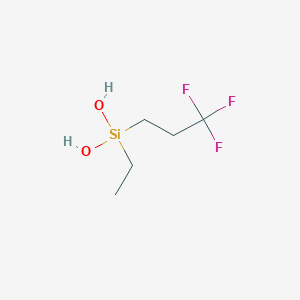

![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
